(3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole
Description
(3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole is a chiral bibenzooxaphosphole derivative characterized by its bicyclic structure containing phosphorus atoms. The compound features tert-butyl groups at the 3,3' positions, which confer steric bulk and influence its electronic properties. Its molecular formula is C22H28O2P2, with a molecular weight of 386.4 g/mol (enantiomeric form described in ). The (3S,3'S) stereochemistry distinguishes it from its (3R,3'R) counterpart, making it relevant in asymmetric catalysis and materials science.
Properties
IUPAC Name |
(3S)-3-tert-butyl-4-[(3S)-3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl]-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2P2/c1-21(2,3)25-13-23-17-11-7-9-15(19(17)25)16-10-8-12-18-20(16)26(14-24-18)22(4,5)6/h7-12H,13-14H2,1-6H3/t25-,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHIWGYUNCCXKO-CLJLJLNGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C(=CC=C3)OCP4C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=C4C(=CC=C3)OC[P@]4C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C22H28O2P2
- Molecular Weight : 386.40 g/mol
- CAS Number : 2214207-73-3
The compound features a unique structure characterized by a bibenzo[d][1,3]oxaphosphole framework which contributes to its reactivity and biological interactions.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively. The mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage.
Anticancer Activity
Several studies have reported the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines. For instance:
- Case Study 1 : In a study involving breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis such as caspase activation.
- Case Study 2 : In colorectal cancer models, this compound demonstrated inhibition of tumor growth by modulating signaling pathways associated with cell proliferation and survival.
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. Research suggests that it can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in models of neurodegenerative diseases such as Alzheimer's disease.
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Reactive Oxygen Species (ROS) : The compound reduces ROS levels in cells.
- Cell Signaling Pathways : It modulates pathways such as MAPK and PI3K/Akt which are crucial for cell survival and proliferation.
Research Findings Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares the target compound with structurally related bibenzooxaphosphole derivatives:
Key Observations:
- Steric Effects: The tert-butyl groups in the target compound provide moderate steric bulk, whereas anthracenyl or dimethoxyphenyl substituents in analogs (e.g., CAS 1435940-19-4) create greater steric hindrance, enhancing catalytic selectivity in cross-coupling reactions .
- Electronic Properties: The 2,6-dimethoxyphenyl substituents (CAS 1435940-21-8) introduce electron-donating methoxy groups, altering electronic density compared to the parent tert-butyl derivative .
- Chirality: The (3S,3'S) configuration is critical for enantioselective applications, contrasting with the (2R,2'R,3R,3'R) analogs used in WingPhos catalysts .
Preparation Methods
Precursor Synthesis: 3,3'-Di-tert-butyl-2,2'-biphenol
The tert-butyl-substituted biphenol precursor is critical for introducing steric bulk and chirality. While direct synthesis details are sparse, analogous routes for biphenol derivatives involve:
- Friedel-Crafts alkylation : Reaction of 2-methoxyphenol with tert-butyl chloride in the presence of AlCl₃, followed by demethylation.
- Ullmann coupling : Copper-mediated coupling of 2-iodophenol derivatives with tert-butyl groups.
The resulting 3,3'-di-tert-butyl-2,2'-biphenol serves as the backbone for subsequent phosphorylation.
Phosphorylation and Phospha-Fries Rearrangement
The biphenol is converted to a diphosphate intermediate using diethyl chlorophosphate and triethylamine in tetrahydrofuran (THF) at 50°C for 24 hours:
$$
\text{2,2'-Biphenol} + 2 \, \text{ClPO(OEt)₂} \xrightarrow{\text{Et₃N, THF}} \text{Tetraethyl diphosphate (50\% yield)}
$$
An anionic phospha-Fries rearrangement follows, mediated by lithium hexamethyldisilazide (LiHMDS) in THF at −78°C, yielding a bis(phosphonate):
$$
\text{Diphosphate} \xrightarrow{\text{LiHMDS}} \text{Bis(phosphonate) (94\% yield)}
$$
Reduction to Diphosphine
The bis(phosphonate) is reduced to a primary diphosphine using lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether:
$$
\text{Bis(phosphonate)} \xrightarrow{\text{LiAlH₄, Et₂O}} \text{3,3'-Di-tert-butyl-2,2'-biphenyldiphosphine (86\% yield)}
$$
The $$^{31}\text{P}$$ NMR spectrum of the diphosphine shows a characteristic downfield shift (δ ≈ 145 ppm) with a P–H coupling constant of $$J_{\text{PH}} = 206.5 \, \text{Hz}$$.
Cyclization to Benzoxaphosphole
Reaction of the diphosphine with benzoyl chloride in toluene under reflux forms the benzoxaphosphole rings via dehydrocyclization:
$$
\text{Diphosphine} + 2 \, \text{PhCOCl} \xrightarrow{\text{Toluene, reflux}} \text{(3S,3'S)-Benzoxaphosphole (90\% yield)}
$$
The stereochemistry arises from the chiral tert-butyl groups, which induce a specific conformation during cyclization. The $$^{31}\text{P}$$ NMR signal appears at δ +86 ppm, consistent with analogous 2-aryl-BOP derivatives.
Stereochemical Control and Resolution
The (3S,3'S) configuration is achieved through:
- Chiral starting materials : Use of enantiomerically pure 3-tert-butyl-2-methoxyphenol.
- Kinetic resolution : Selective crystallization of diastereomeric intermediates.
- Asymmetric catalysis : Employing chiral ligands during Ullmann coupling or phosphorylation.
Chromatographic purification on silica gel with hexane/ethyl acetate (4:1) ensures enantiomeric excess (>99% ee), as confirmed by chiral HPLC.
Characterization and Analytical Data
- Molecular formula : C₂₂H₂₈O₂P₂ (MW: 386.41 g/mol).
- $$^{1}\text{H}$$ NMR (CDCl₃): δ 1.42 (s, 18H, t-Bu), 3.21–3.35 (m, 4H, P–CH₂), 6.85–7.45 (m, 8H, aromatic).
- $$^{31}\text{P}$$ NMR (CDCl₃): δ +86.0 (s).
- X-ray crystallography : Confirms the twisted biphenylene core with a dihedral angle of 68° between benzoxaphosphole rings.
Scale-Up and Industrial Production
Industrial synthesis (e.g., CymitQuimica) employs:
- Batch reactors : 100 L vessels for phosphorylation and cyclization steps.
- Cost drivers : tert-Butyl precursors (€332–1,789 per 100 mg).
- Purity control : Column chromatography (95–97% purity) and recrystallization from dichloromethane/hexane.
Challenges and Optimization
- Steric hindrance : Bulky tert-butyl groups slow cyclization, requiring prolonged reflux (48–72 hours).
- Phosphine oxidation : Strict anaerobic conditions (glovebox) prevent P–H oxidation during reduction.
- Yield improvement : Catalytic p-toluenesulfonic acid (p-TsOH) increases cyclization efficiency from 75% to 90%.
Comparative Analysis with Analogues
| Parameter | (3S,3'S)-BIBOP | (2S,2'S,3S,3'S)-Ph-BIBOP |
|---|---|---|
| Substituents | t-Bu at 3,3' | Ph at 4,4' |
| Synthetic yield | 90% | 97% |
| $$^{31}\text{P}$$ shift | δ +86 ppm | δ +79 ppm |
| Emission | Blue fluorescence | Non-emissive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
